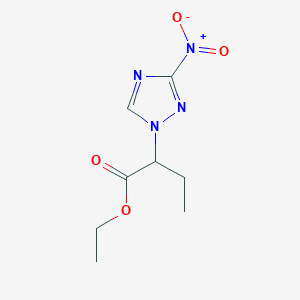
ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitro group attached to the triazole ring, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include amino derivatives, substituted triazoles, and carboxylic acids.
Applications De Recherche Scientifique
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of energetic materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The triazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate can be compared with other similar compounds such as:
Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)butanoate: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
Ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)butanoate: The presence of a methyl group instead of a nitro group results in different chemical properties and applications.
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate: This compound has a shorter carbon chain, which influences its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H12N4O4 |
|---|---|
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
ethyl 2-(3-nitro-1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C8H12N4O4/c1-3-6(7(13)16-4-2)11-5-9-8(10-11)12(14)15/h5-6H,3-4H2,1-2H3 |
Clé InChI |
HSNUAMQSAUHLQG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC)N1C=NC(=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















